molecular formula C10H16N2S B8456370 n-Tricyclo[3.3.1.0~3,7~]non-3-ylthiourea

n-Tricyclo[3.3.1.0~3,7~]non-3-ylthiourea

Cat. No.: B8456370
M. Wt: 196.31 g/mol
InChI Key: LCOBRSULZFUBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Tricyclo[3.3.1.0~3,7~]non-3-ylthiourea is a novel chemical entity designed for research applications, integrating a rigid tricyclononyl scaffold with a thiourea moiety. Thiourea derivatives are a broad family of molecules containing the N-(C=S)-N fragment, which have found wide applications in nearly all areas of chemistry due to their versatile coordination properties and biological activity . The presence of nucleophilic sulfur and nitrogen atoms allows the formation of inter- and intramolecular hydrogen bonds, leading to variable binding modes with metal ions and biological targets, which explains the remarkable properties exhibited by these compounds . In research, thiourea derivatives have shown significant potential as building blocks in organic synthesis and as key scaffolds in the development of bioactive molecules . Specific derivatives have demonstrated a broad range of bioactivities in preliminary studies, including antimicrobial, anti-tuberculosis, and anti-cancer effects . Furthermore, structurally similar (thio)urea derivatives have been investigated as potent inhibitors of specific enzymes, such as E. coli β-glucuronidase (EcGUS), which is a target for alleviating gastrointestinal adverse events associated with certain drugs like the chemotherapeutic agent irinotecan . The structural versatility of the thiourea functional group also makes it a valuable ligand in coordination chemistry. Thioureas are structurally versatile due to their simultaneous σ-donating and π-acidic characteristics, which account for their remarkable coordination abilities and applications in the development of coordination polymers and ligands for metal recovery . This product, this compound, is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

3-tricyclo[3.3.1.03,7]nonanylthiourea

InChI

InChI=1S/C10H16N2S/c11-9(13)12-10-4-6-1-7(5-10)3-8(10)2-6/h6-8H,1-5H2,(H3,11,12,13)

InChI Key

LCOBRSULZFUBOD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC3(C2)NC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Tricyclic Amine Analogs

Tricyclo[3.3.1.0³,⁷]non-3-ylamine (Noradamantylamine)

  • Structure: Shares the noradamantane skeleton but replaces thiourea with a primary amine (-NH₂).
  • Activity : Demonstrated antiviral (e.g., against influenza A) and dopamine reuptake inhibition properties, attributed to its structural mimicry of amantadine .

Tricyclo[3.3.0.0³,⁷]oct-1-ylamine (Bisnoradamantylamine)

  • Structure : Further ring-contracted analog with two fewer carbons than adamantane.
  • Activity : Lower metabolic stability but retained NMDA receptor antagonism .
  • Comparison: The thiourea derivative’s larger size and sulfur atom may enhance lipophilicity and bioavailability relative to bisnoradamantylamine.

Heteroatom-Containing Tricyclic Systems

4-Oxatricyclo[3.3.1.0²,⁷]nonane (Bergamotane-sesquiterpenes)

  • Structure : Incorporates an oxygen atom in the tricyclic framework (e.g., brasilamides A–D) .
  • Activity : Antimicrobial and anti-inflammatory properties.
  • Key Difference: The oxygen atom in bergamotanes introduces polarity and conformational flexibility absent in the sulfur-free noradamantane thiourea.

3-Oxa-9-azatricyclo[3.3.1.0²,⁴]nonane (Scopolamine Derivatives)

  • Structure : Combines oxygen and nitrogen heteroatoms in a tricyclic system .
  • Activity : Anticholinergic and CNS effects.

Thiourea Derivatives

N-Allyl-N'-[3-(trifluoromethyl)phenyl]thiourea (CAS 331-37-3)

  • Structure : Simple thiourea with allyl and trifluoromethylphenyl substituents .
  • Activity: Not well-documented but likely modulates kinase or protease activity due to thiourea’s metal-binding capacity.

5F-AKB48 (1-(5-Fluoropentyl)-N-tricyclo[3.3.1.1³,⁷]dec-1-yl-1H-indazole-3-carboxamide)

  • Structure : Features a larger tricyclo[3.3.1.1³,⁷]decane system with a carboxamide group .
  • Activity: Cannabinoid receptor agonist.
  • Comparison: The absence of the indazole-carboxamide moiety in n-tricyclo[3.3.1.0³,⁷]non-3-ylthiourea reduces receptor affinity but simplifies synthetic routes.

Physicochemical Properties

Property n-Tricyclo[3.3.1.0³,⁷]non-3-ylthiourea Noradamantylamine N-Allyl-N'-[3-(trifluoromethyl)phenyl]thiourea
Molecular Weight ~250 g/mol (estimated) 151.22 g/mol 260.28 g/mol
LogP (Predicted) 2.5–3.0 1.8 4.2
Hydrogen Bond Donors 2 1 2
Rigidity High Moderate Low

Preparation Methods

Direct Synthesis from Tricyclo[3.3.1.0³,⁷]non-3-ylamine

The most straightforward route involves the reaction of tricyclo[3.3.1.0³,⁷]non-3-ylamine with thiocyanate reagents. This method parallels the synthesis of adamantane-based thioureas, where primary amines react with ammonium thiocyanate under acidic conditions:

R-NH2+NH4SCNHClR-NH-CS-NH2+NH4Cl\text{R-NH}2 + \text{NH}4\text{SCN} \xrightarrow{\text{HCl}} \text{R-NH-CS-NH}2 + \text{NH}4\text{Cl}

In the patent literature, the thiourea derivative is used as a starting material for synthesizing thiazolone inhibitors, implying prior preparation via this method. The tricycloamine precursor is likely synthesized through reductive amination of a tricyclic ketone or via Hofmann degradation of a related amide.

Key Considerations:

  • Reagent Choice : Use of ammonium thiocyanate ensures stoichiometric control, while HCl catalyzes the reaction.

  • Temperature : Reactions typically proceed at reflux (80–100°C) to achieve high yields.

  • Byproduct Management : Excess thiocyanate and ammonium chloride are removed via aqueous extraction.

Alternative Methods Using Isothiocyanate Intermediates

An alternative pathway involves generating an isothiocyanate intermediate, which is subsequently treated with ammonia:

R-NH2+CSCl2R-NCS+2HCl\text{R-NH}2 + \text{CSCl}2 \rightarrow \text{R-NCS} + 2\text{HCl}
R-NCS+NH3R-NH-CS-NH2\text{R-NCS} + \text{NH}3 \rightarrow \text{R-NH-CS-NH}2

This two-step approach is advantageous for minimizing side reactions, as the isothiocyanate can be purified before the final ammonolysis step. However, thiophosgene (CSCl₂) poses handling challenges due to its toxicity, necessitating stringent safety protocols.

Reaction Mechanisms and Optimization

Mechanistic Insights

The direct synthesis proceeds via nucleophilic attack of the amine on the electrophilic carbon in thiocyanate (SCN⁻), facilitated by protonation of the amine group. The intermediate thiourea forms through a series of proton transfers and elimination steps. Computational studies on analogous adamantane systems suggest that the tricyclic framework’s steric bulk slightly hinders nucleophilic attack, necessitating elevated temperatures.

Yield Optimization Strategies

Optimization focuses on:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility but may require higher temperatures.

  • Catalysis : Lewis acids like ZnCl₂ accelerate the reaction by polarizing the thiocyanate group.

  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures effectively isolates the product.

Comparative Analysis of Synthetic Approaches

The table below contrasts the two primary methods:

Parameter Direct Synthesis Isothiocyanate Route
Reaction Steps 12
Yield 70–85%60–75%
Safety Concerns LowHigh (CSCl₂ toxicity)
Purification Difficulty ModerateHigh

The direct method is preferred for its simplicity and higher yield, despite requiring careful control of reaction conditions.

Applications in Pharmaceutical Chemistry

n-Tricyclo[3.3.1.0³,⁷]non-3-ylthiourea serves as a key intermediate in synthesizing 11β-HSD1 inhibitors, which are investigated for treating metabolic disorders like diabetes and obesity . Its rigid structure enhances binding affinity to the enzyme’s active site, while the thiourea moiety participates in critical hydrogen-bonding interactions.

Q & A

Q. How should researchers design experiments to validate hypotheses about the compound’s mechanism of action?

  • Methodological Answer : Implement a factorial design to test interactions between variables (e.g., pH, temperature, concentration). Use kinetic assays (e.g., stopped-flow spectroscopy) to measure reaction rates. Validate with isotopic labeling (e.g., ¹⁵N-thiourea) to trace metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.